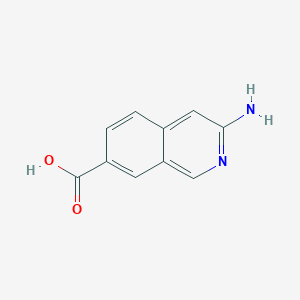
3-氨基异喹啉-7-羧酸
描述
3-Aminoisoquinoline-7-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2. It is characterized by the presence of an amino group (-NH2) at the 3-position and a carboxylic acid group (-COOH) at the 7-position of the isoquinoline ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Aminoisoquinoline-7-carboxylic acid typically begins with isoquinoline or its derivatives.
Reaction Steps: The compound can be synthesized through a multi-step process involving nitration, reduction, and carboxylation reactions.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts.
Types of Reactions:
Oxidation: Oxidation reactions can convert 3-Aminoisoquinoline-7-carboxylic acid to its corresponding quinone derivatives.
Reduction: Reduction reactions can be used to produce reduced forms of the compound, such as 3-aminoisoquinoline-7-alcohol.
Substitution: Substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinone derivatives and corresponding anhydrides.
Reduction Products: Reduced forms such as 3-aminoisoquinoline-7-alcohol.
Substitution Products: Derivatives with different functional groups at various positions on the isoquinoline ring.
科学研究应用
3-Aminoisoquinoline-7-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that quinolines and quinolones, which include 3-aminoisoquinoline-7-carboxylic acid, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinolines and quinolones are known to exhibit high and selective activity attained through different mechanisms of action
Biochemical Pathways
Quinolines and quinolones, in general, are known to affect a broad spectrum of bioactivities
Result of Action
Quinolines and quinolones, in general, are known to exhibit a broad spectrum of bioactivities
生化分析
Biochemical Properties
3-Aminoisoquinoline-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 3-Aminoisoquinoline-7-carboxylic acid can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-Aminoisoquinoline-7-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Aminoisoquinoline-7-carboxylic acid has been shown to affect the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Aminoisoquinoline-7-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cytochrome P450 enzymes by binding to their active sites . Additionally, 3-Aminoisoquinoline-7-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Aminoisoquinoline-7-carboxylic acid in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound is relatively stable under standard laboratory conditions . It can degrade over time, leading to changes in its biochemical properties. Long-term exposure to 3-Aminoisoquinoline-7-carboxylic acid has been associated with alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Aminoisoquinoline-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity
Metabolic Pathways
3-Aminoisoquinoline-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are critical for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Aminoisoquinoline-7-carboxylic acid within cells and tissues are essential for understanding its pharmacological properties. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-Aminoisoquinoline-7-carboxylic acid is crucial for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s biochemical and pharmacological properties.
相似化合物的比较
Isoquinoline
Quinoline
3-Aminoquinoline
3-Nitroisoquinoline
3-Hydroxyisoquinoline
属性
IUPAC Name |
3-aminoisoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-6-1-2-7(10(13)14)3-8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYMSZPSIYOAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737374 | |
| Record name | 3-Aminoisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-34-1 | |
| Record name | 3-Aminoisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
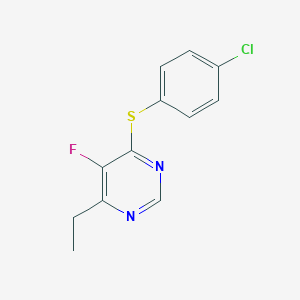
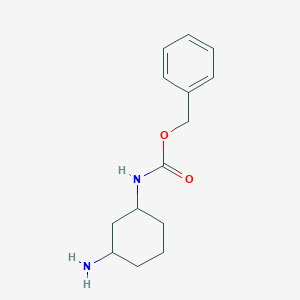
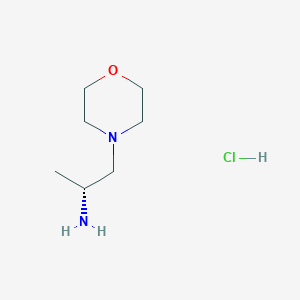

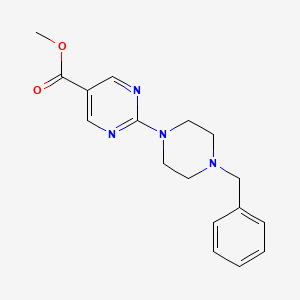

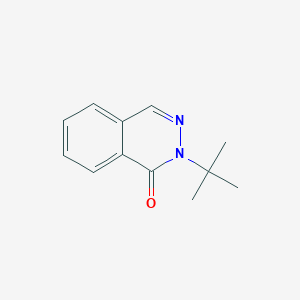
![2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1509672.png)
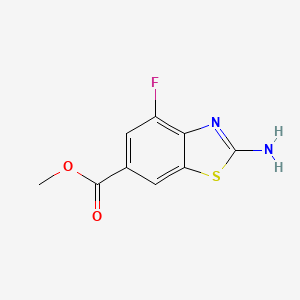
![3-(2-(2,4-Difluorophenoxy)-6-oxo-6H-pyrido[1,2-b]pyridazin-5-yl)-4-methoxybenzoic acid](/img/structure/B1509677.png)
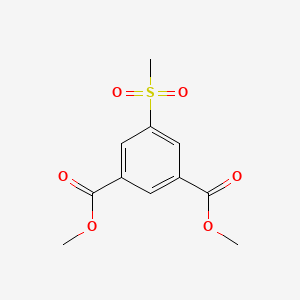

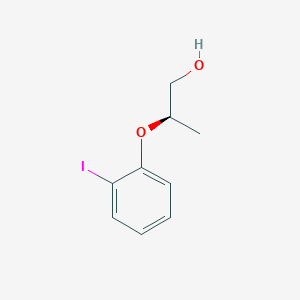
![tert-Butyl 6-bromo-2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1509688.png)
